5-Bromo-4-chloronicotinic acid
Overview
Description
5-Bromo-4-chloronicotinic acid is a unique chemical compound with the empirical formula C6H3BrClNO2 and a molecular weight of 236.45 . It is provided to early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
The synthesis of compounds related to 5-Bromo-4-chloronicotinic acid has been reported in the literature . For instance, a series of N-phenylamides of 5-bromo 6-chloronicotinic acid and 5-bromo-2-chloronicotinic acid were synthesized by treatment of their freshly prepared acid chlorides with the appropriately ring substituted anilines .Molecular Structure Analysis
The molecular structure of 5-Bromo-4-chloronicotinic acid can be represented by the SMILES stringO=C(O)C1=CN=CC(Br)=C1Cl
. Physical And Chemical Properties Analysis
5-Bromo-4-chloronicotinic acid is a solid under normal conditions . It has a molecular weight of 236.45 . More detailed physical and chemical properties such as melting point, boiling point, and solubility can be found in specialized databases or literature .Scientific Research Applications
Synthesis of N-Phenylamides and Esters : 5-Bromo-4-chloronicotinic acid has been used in the synthesis of a series of N-phenylamides and esters. These compounds were created by treating the acid chlorides of 5-bromo-4-chloronicotinic acid with anilines and phenols, respectively. The synthesized compounds have potential applications in agriculture, such as herbicidal, fungicidal, or ascaricidal activities (Setliff, Caldwell, 1991), (Setliff, Muguluma, Caldwell, 1991).
Electrocatalytic Synthesis : Another application involves the electrocatalytic synthesis of 6-aminonicotinic acid at silver cathodes under mild conditions, starting from 2-amino-5-bromo pyridine. This process demonstrates the potential of 5-Bromo-4-chloronicotinic acid derivatives in electrochemical applications (Gennaro, Sánchez-Sánchez, Isse, Montiel, 2004).
Potential Antiallergy Agents : Derivatives of 5-Bromo-4-chloronicotinic acid have been synthesized for potential use as antiallergy agents. This includes the novel synthesis of 5H-dipyrido[1,2-a:2',3'-d]pyrimidin-5-ones, demonstrating the compound's role in the development of pharmaceutical agents (Rykowski, Pucko, 1997).
Bifunctional Chelators for Technetium : In the field of radiopharmaceuticals, derivatives of 5-Bromo-4-chloronicotinic acid have been evaluated as bifunctional chelators for technetium, particularly in the synthesis of bioconjugates for radiolabelling with Tc-99m. This research is significant for medical imaging and diagnosis (Meszaros, Dose, Biagini, Blower, 2011).
Microbial Biotransformation : A study on the microbial biotransformation of 2-chloro-3-cyanopyridine to 2-chloronicotinic acid by Rhodococcus erythropolis highlights the use of 5-Bromo-4-chloronicotinic acid derivatives in biotechnology for the synthesis of key precursors in pesticides and medicines (Jin, Li, Liu, Zheng, Shen, 2011).
Synthesis of Aminonicotinic Acid Esters : Procedures for preparing the tert-butyl esters of aminonicotinic acids from 5-bromo-4-chloronicotinic acid have been reported, emphasizing its utility in organic synthesis (Wright, 2012).
Synthesis of Analgesic Agents : Chloro and bromo substituted indanyl tetrazoles and indanyl methyltetrazoles synthesized from acids like 5-bromo-4-chloronicotinic acid have been studied for their potential as analgesic agents, demonstrating its application in the development of new pharmaceuticals (Bachar, Lahiri, 2004).
Safety And Hazards
5-Bromo-4-chloronicotinic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of water and seek medical advice if irritation persists .
properties
IUPAC Name |
5-bromo-4-chloropyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClNO2/c7-4-2-9-1-3(5(4)8)6(10)11/h1-2H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEYIMKNQTWXCNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)Br)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001259290 | |
Record name | 3-Pyridinecarboxylic acid, 5-bromo-4-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001259290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4-chloronicotinic acid | |
CAS RN |
1256790-85-8 | |
Record name | 3-Pyridinecarboxylic acid, 5-bromo-4-chloro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1256790-85-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Pyridinecarboxylic acid, 5-bromo-4-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001259290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromo-4-chloropyridine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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